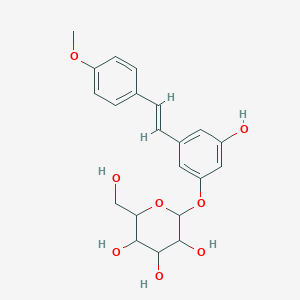

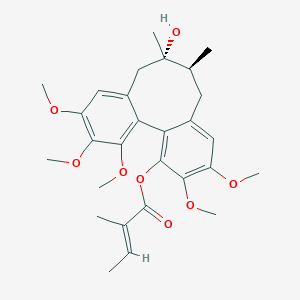

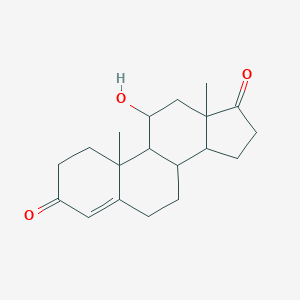

11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate

Overview

Description

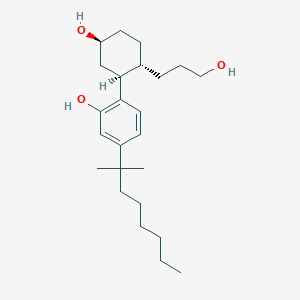

11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate is a triterpenoid . Triterpenoids are terpene molecules containing six isoprene units .

Molecular Structure Analysis

The molecular formula of 11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate is C32H48O5. Its molecular weight is 512.7 g/mol.Physical And Chemical Properties Analysis

11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate is an extremely weak basic compound .Scientific Research Applications

Majumder and Bagchi (1983) explored oxidative transformations of triterpenoids, which are relevant for understanding the chemical behavior and potential applications of 11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate in synthetic organic chemistry (Majumder & Bagchi, 1983).

Sejbal et al. (2000) discussed the preparation and conformational analysis of 1,2-Seco derivatives of 19β,28-Epoxy-18α-oleanane, which can provide insights into the structural and conformational properties of similar compounds (Sejbal et al., 2000).

Kitagawa, Kitazawa, and Yosioka (1972) investigated the photochemical transformation of oleanolic acid, a process relevant for understanding the photochemical properties of similar epoxy-oleanane derivatives (Kitagawa, Kitazawa, & Yosioka, 1972).

Mahadik et al. (2009) studied beta-amino alcohol derivatives, which can shed light on the potential applications of 11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate in asymmetric synthesis and catalysis (Mahadik et al., 2009).

Singh and Kamboj (2010) synthesized β-amino alcohols from methyl epoxy stearate, which might provide a parallel for understanding the reactivity and potential applications of similar epoxy compounds (Singh & Kamboj, 2010).

El‐Seedi, Hazell, and Torssell (1994) isolated various triterpenes and determined the structure of a new triterpene similar to the compound , contributing to the understanding of its structural and functional properties (El‐Seedi, Hazell, & Torssell, 1994).

Boar, Joukhadar, Luque, Mcghie, Barton, Arigoni, Brunner, and Giger (1978) explored the transformation of β-amyrin into oleanolic acid, providing a context for understanding similar transformations in related compounds (Boar et al., 1978).

Sejbal, Klinot, and Buděšínský (1991) studied the photolyses and pyrolyses of triterpenoid nitrites, which can be relevant for understanding the stability and reactivity of similar epoxy triterpenoids (Sejbal, Klinot, & Buděšínský, 1991).

Pradhan, Chakraborty, and Weyerstahl (1987) conducted studies on the oxidation of triterpenoids, which is important for understanding the oxidative behavior of similar compounds (Pradhan, Chakraborty, & Weyerstahl, 1987).

Woo, Kang, and Jew (1985) investigated the cycloetherification of hydroxyoleanenes, which might offer insights into the cyclization reactions of similar compounds (Woo, Kang, & Jew, 1985).

properties

IUPAC Name |

(6,10,10,14,15,21,21-heptamethyl-25-oxo-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosan-9-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O5/c1-18(33)35-21-10-11-28(6)19(27(21,4)5)9-12-29(7)23(28)22-24(36-22)32-20-17-26(2,3)13-15-31(20,25(34)37-32)16-14-30(29,32)8/h19-24H,9-17H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJEUVXAJCYTMIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C4C(O4)C56C3(CCC7(C5CC(CC7)(C)C)C(=O)O6)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031879 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate | |

CAS RN |

35738-25-1 | |

| Record name | 11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031879 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

329 - 331 °C | |

| Record name | 11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031879 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide](/img/structure/B211171.png)

![Tetrasodium;4-oxido-7-[(5-oxido-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate](/img/structure/B211212.png)